![molecular formula C8H8BrNO2 B3148072 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine CAS No. 63574-45-8](/img/structure/B3148072.png)

8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine

Descripción general

Descripción

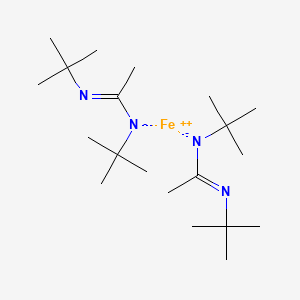

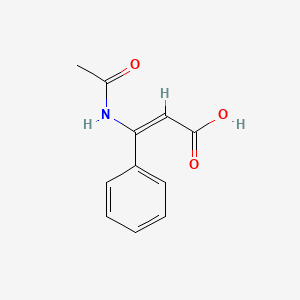

8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine is a chemical compound with the CAS Number: 63574-45-8 . It is a cyclic amine derivative of benzodioxole and has a bromine atom attached to it. The compound is a yellow crystalline solid.

Synthesis Analysis

The synthesis of this compound involves the reaction of 8-bromo-1,3-benzodioxole-5-carbaldehyde with 2-amino-1,3-dihydrobenzofuran in the presence of a catalytic amount of acetic acid. This reaction produces this compound as a yellow crystalline solid, which can be purified using recrystallization techniques.Molecular Structure Analysis

The molecular formula of this compound is C8H8BrNO2 . The InChI Code is 1S/C8H8BrNO2/c9-5-1-2-6 (10)8-7 (5)11-3-4-12-8/h1-2H,3-4,10H2 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 230.06 . It has a predicted boiling point of 312.9±42.0 °C and a predicted density of 1.681±0.06 g/cm3 . The compound has a melting point of 77-78 °C .Aplicaciones Científicas De Investigación

Environmental Impact and Health Risks

The research into compounds similar to 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine, particularly Polybrominated Dibenzo-p-dioxins (PBDDs) and Dibenzofurans (PBDFs), has primarily focused on their environmental presence and the associated health risks. These compounds are found as trace contaminants in brominated flame retardants and can be produced during the combustion of these chemicals. The biological effects of PBDDs and PBDFs are akin to those of their chlorinated analogs (PCDDs and PCDFs), inducing hepatic enzymes and causing various toxicities in rats and guinea pigs. Notably, their brominated compounds bind to the same receptors that mediate the toxicities of chlorinated species. Furthermore, the brominated compounds appear to have shorter biological half-lives compared to their chlorinated counterparts, potentially affecting their persistence and accumulation in the environment and living organisms (Mennear & Lee, 1994).

Formation Mechanisms and Environmental Presence

Brominated flame retardants (BFRs) are a major concern due to their emissions to the environment and the formation of both Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs) and mixed Polybromochloro-dibenzo-p-dioxins and Dibenzofurans (PBCDD/Fs or PXDD/Fs) during combustion. The formation mechanisms of PBDD/Fs include precursor formation, de novo formation, and the dispersion of parts containing BFRs as impurities surviving a fire or other events. A thorough understanding of these mechanisms is crucial for assessing the environmental impact and health risks of these compounds (Zhang, Buekens, & Li, 2016).

Health Effects and Exposure Assessment

There is a significant body of literature discussing the health effects of PBDDs and PBDFs, suggesting that brominated compounds have similar toxicity profiles to their chlorinated homologs. However, actual exposure scenarios and data are limited, posing a major data gap in assessing the potential risk of these chemicals. The use of brominated flame retardants has increased environmental concern, as it is likely that human and wildlife exposure to brominated dioxins and furans will increase with their use (Birnbaum, Staskal, & Diliberto, 2003).

Emerging Contaminants and Analysis Challenges

PBDD/Fs are emerging persistent organic pollutants with toxicities similar or higher than the notorious dioxins. The analysis and accurate quantification of PBDD/Fs, especially higher brominated congeners, are challenging due to photolysis, thermal degradation, and interference from polybrominated diphenyl ethers. Understanding the formation pathways of PBDD/Fs is essential for developing synergistic control strategies for PBDD/Fs, dioxins, and other dioxin-like POPs (Yang et al., 2021).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

The primary targets of 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine (also known as 5-bromo-2,3-dihydro-1,4-benzodioxin-8-amine) are currently unknown . This compound has gained significant attention in the scientific research community due to its unique properties and potential applications.

Mode of Action

It is a cyclic amine derivative of benzodioxole and has a bromine atom attached to it

Biochemical Pathways

. Given its structure and chemical properties, it is plausible that it may interact with various biochemical pathways, but specific details are currently lacking.

Pharmacokinetics

Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) suggests it may have good bioavailability. .

Result of Action

It has been suggested that it may have diverse bioactivities, including anti-inflammatory and anti-diabetic effects , but these claims require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Propiedades

IUPAC Name |

5-bromo-2,3-dihydro-1,4-benzodioxin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2H,3-4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTBCRXXEIGNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2O1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63574-45-8 | |

| Record name | 8-bromo-2,3-dihydro-1,4-benzodioxin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

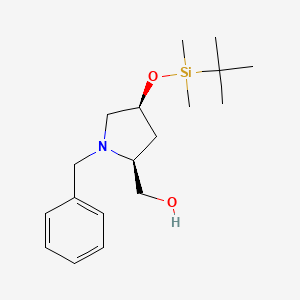

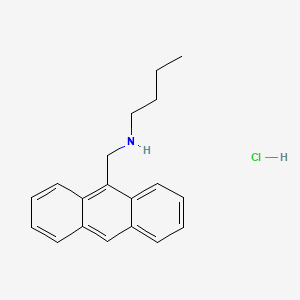

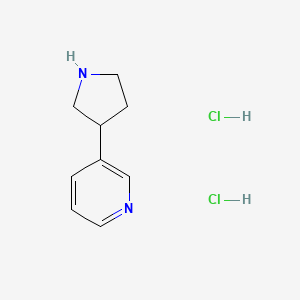

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B3147991.png)

![Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3148020.png)

![1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B3148043.png)